7-Hydroxyflumequine is a significant metabolite of flumequine, a synthetic antibiotic belonging to the fluoroquinolone class. Flumequine is primarily used in veterinary medicine, particularly for treating infections in livestock and fish. The compound 7-hydroxyflumequine is formed through the biotransformation of flumequine and possesses distinct pharmacological properties that warrant further investigation.
Flumequine is derived from the fluoroquinolone family, which includes various compounds known for their broad-spectrum antibacterial activity. 7-Hydroxyflumequine is produced in biological systems, particularly in animals that metabolize flumequine. Research has shown that fungi such as Cunninghamella elegans can also biotransform flumequine into 7-hydroxyflumequine, indicating its potential environmental and ecological relevance .
7-Hydroxyflumequine can be classified as follows:
The synthesis of 7-hydroxyflumequine can occur through various methods, primarily involving the metabolic conversion of flumequine. Notably, enzymatic processes in microbial systems have been explored. For instance, Cunninghamella elegans has been utilized to convert flumequine into 7-hydroxyflumequine with yields of approximately 23% to 43% of the total chromatographic peak area .
The biotransformation process often involves hydroxylation at the seventh position of the flumequine molecule. This reaction typically requires specific enzymes found in microbial systems, which facilitate the incorporation of hydroxyl groups into organic substrates.
The molecular structure of 7-hydroxyflumequine features a quinolone backbone with a hydroxyl group (-OH) at the seventh carbon position. The presence of a fluorine atom at the sixth position enhances its antibacterial properties.
7-Hydroxyflumequine participates in various chemical reactions typical for hydroxy-substituted quinolones, including:
These reactions are significant in understanding the pharmacokinetics and metabolism of flumequine and its metabolites. Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry are commonly employed to study these transformations .
The mechanism of action for 7-hydroxyflumequine is similar to that of its parent compound, flumequine. It primarily exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria.
Research indicates that the presence of the hydroxyl group at position seven may enhance binding affinity to these target enzymes compared to flumequine itself, potentially leading to increased efficacy against certain bacterial strains .
Relevant analyses include chromatographic studies that confirm the stability and integrity of 7-hydroxyflumequine during storage and processing .
7-Hydroxyflumequine has several applications in scientific research:
7-Hydroxyflumequine (chemical name: 7-hydroxy-9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid) is the primary oxidative metabolite of the fluoroquinolone antibiotic flumequine. This compound belongs to the second-generation quinolones and is classified as a benzoquinolizine derivative with a hydroxyl group at the C7 position of its tetracyclic core structure [1] [4]. Its molecular formula is C₁₄H₁₂FNO₄, with a molar mass of 277.25 g/mol, distinguishing it from the parent compound flumequine (C₁₄H₁₂FNO₃, 261.25 g/mol) through the addition of an oxygen atom [7] [8].
A critical structural feature of 7-hydroxyflumequine is its chiral complexity. Unlike flumequine which possesses one chiral center, 7-hydroxyflumequine contains two chiral carbon atoms (at positions 7 and 9a), theoretically enabling the existence of four distinct stereoisomers (7R,9aR; 7R,9aS; 7S,9aR; 7S,9aS) [2]. This stereochemical complexity significantly influences its biological activity and environmental behavior. The compound typically appears as a white crystalline powder that is sparingly soluble in aqueous environments but demonstrates improved solubility in polar organic solvents compared to its parent compound [7].
Table 1: Comparative Physicochemical Properties of Flumequine and 7-Hydroxyflumequine
Property | Flumequine | 7-Hydroxyflumequine |
---|---|---|
Molecular Formula | C₁₄H₁₂FNO₃ | C₁₄H₁₂FNO₄ |
Molar Mass (g/mol) | 261.25 | 277.25 |
Chiral Centers | 1 | 2 |
Theoretical Stereoisomers | 2 (R/S) | 4 (RR, RS, SR, SS) |
Key Functional Groups | Carboxyl, keto, fluoro | Carboxyl, keto, fluoro, hydroxyl |
Aqueous Solubility | Low | Low to Moderate |
The biosynthesis pathway of 7-hydroxyflumequine occurs predominantly in hepatic tissues through cytochrome P450-mediated oxidation:
The discovery of 7-hydroxyflumequine is intrinsically linked to the development trajectory of its parent compound, flumequine. Flumequine emerged in 1973 when Riker Laboratories patented this first fluoroquinolone antibiotic, distinguished by its fluorine atom at the C6 position—a structural innovation that would define subsequent generations of quinolones [1] [5]. Initially employed in human medicine for urinary tract infections (marketed as Apurone in France) and extensively in veterinary practice (cattle, swine, poultry, and aquaculture), flumequine's widespread application created the necessary conditions for metabolite discovery [1] [4].
The identification of 7-hydroxyflumequine as a significant metabolite occurred in the early 1980s, coinciding with advancements in analytical techniques. Researchers Harrison et al. first documented this metabolite in 1984 while developing high-pressure liquid chromatography (HPLC) methods for flumequine analysis in biological fluids [3]. This discovery emerged during a pivotal period when scientists were beginning to recognize that antibiotic metabolites could retain biological activity, thereby influencing therapeutic outcomes and environmental impact [3] [7]. The metabolite gained particular attention when studies revealed its retained antimicrobial properties, albeit with reduced potency compared to the parent compound, positioning it as a significant factor in understanding flumequine's overall pharmacological profile [3].
Regulatory scrutiny intensified when the Joint FAO/WHO Expert Committee on Food Additives (JECFA) temporarily withdrew maximum residue limits (MRLs) for flumequine in 2003 due to genotoxicity concerns—a decision that implicitly acknowledged the significance of 7-hydroxyflumequine as a residue in food animals [1]. Although MRLs were re-established in 2006 after further evaluation, this regulatory challenge underscored the metabolite's importance in food safety assessments and catalyzed refined analytical approaches for its detection in edible tissues and environmental samples [1] [2].
Table 2: Historical Timeline of 7-Hydroxyflumequine Research
Year | Event | Significance |
---|---|---|
1973 | Flumequine patented (Riker Labs) | First fluoroquinolone introduced with C6-fluorine modification |
1984 | Identification of 7-hydroxyflumequine in human biological fluids [3] | First confirmation of metabolite existence and analytical detection |
1998 | Development of sensitive HPLC methods for sheep plasma [7] | Enabled pharmacokinetic studies in food animals |
2003 | JECFA withdrawal of flumequine MRLs | Highlighted safety concerns regarding residues including metabolites |
2006 | JECFA re-establishment of MRLs | Recognition of refined risk assessment approaches for flumequine residues |
2018 | Chiral separation of enantiomers in environmental samples [2] | Advanced understanding of stereoselective environmental behavior |
The biotransformation of flumequine to 7-hydroxyflumequine represents the dominant metabolic pathway across mammalian species, with significant implications for drug disposition, residue dynamics, and environmental persistence. Pharmacokinetic studies in sheep demonstrate that after flumequine administration (20 mg/kg), 7-hydroxyflumequine reaches peak plasma concentrations of approximately 1.2 μg/mL within 4-6 hours, accounting for 15-25% of the total drug-related material in circulation [7]. The metabolic conversion occurs through hepatic cytochrome P450 isoenzymes (predominantly CYP1A2 and CYP3A4), resulting in hydroxylation at the C7 position adjacent to the fluorine atom—a site susceptible to oxidative attack due to electron-withdrawing effects [3].
Despite structural modification, 7-hydroxyflumequine maintains measurable antimicrobial activity, particularly against Gram-negative bacteria, though with reduced potency compared to flumequine. Studies utilizing microbiological assays indicate its activity against Escherichia coli and Salmonella species at concentrations typically 4-8 times higher than those required for flumequine [3] [7]. This residual bioactivity assumes ecological importance as the metabolite enters the environment through agricultural runoff and aquaculture effluents. The metabolite's presence in sediment samples at concentrations reaching 1560 ng/g (as detected in Zhujiang River sediments) contributes to selection pressure for quinolone-resistant bacterial populations, particularly in aquaculture settings where flumequine was historically overused [1] [4] [9].
Analytical detection methodologies for 7-hydroxyflumequine have evolved substantially since its discovery:
The environmental stability profile reveals 7-hydroxyflumequine's persistence characteristics:
Table 3: Analytical Methods for 7-Hydroxyflumequine Detection
Method | Matrix | Limit of Detection | Key Advantages | Year |
---|---|---|---|---|
Fluorometric Assay | Plasma/Urine | ~500 μg/L | Simple instrumentation | 1984 |
Microbiological Assay | Biological fluids | ~200 μg/L | Measures bioactive fraction | 1984 |
HPLC-UV | Sheep plasma | 5 μg/L (flumequine) | Specific metabolite quantification | 1998 |
100 μg/L (7-OH) | ||||
LC-MS/MS (achiral) | Water/Sediment | 3.2 μg/L (water) | High sensitivity, multi-residue capability | 2018 |
7.0 μg/kg (sediment) | ||||
Chiral LC-QTOF/MS | Environmental samples | 1.0 μg/L | Stereoisomer resolution, structural confirmation | 2018 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7